BenchChemオンラインストアへようこそ!

Con B-1

Covalent inhibitor ALK kinase assay Structure‑activity relationship

Con B-1 (CAS 2415537-51-6) is a rationally designed covalent ALK inhibitor featuring a ceritinib scaffold linked to an acrylamide warhead. It irreversibly engages Cys1259 outside the active site, delivering sustained target occupancy, 0.5 nM ALK IC50, and retained activity against the L1196M gatekeeper mutant. Its >1700-fold selectivity window over FLT3 and >2000-fold over FGFR2 ensures minimal off-target confounding. Ideal for oncology programs investigating covalent ALK blockade in resistant NSCLC models.

Molecular Formula C38H52ClN7O6S
Molecular Weight 770.4 g/mol
Cat. No. B12425744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCon B-1
Molecular FormulaC38H52ClN7O6S
Molecular Weight770.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2CCN(CC2)CCC(=O)NCCOCCNC(=O)C=C)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl
InChIInChI=1S/C38H52ClN7O6S/c1-7-35(47)40-15-20-51-21-16-41-36(48)14-19-46-17-12-28(13-18-46)29-23-33(52-25(2)3)32(22-27(29)6)44-38-42-24-30(39)37(45-38)43-31-10-8-9-11-34(31)53(49,50)26(4)5/h7-11,22-26,28H,1,12-21H2,2-6H3,(H,40,47)(H,41,48)(H2,42,43,44,45)
InChIKeyXGZORHKVFKUMAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Con B‑1 ALK Inhibitor – Baseline Data & Procurement Profile


Con B‑1 (CAS 2415537‑51‑6) is a rationally designed, covalent anaplastic lymphoma kinase (ALK) inhibitor that incorporates a ceritinib‑derived kinase‑recognition scaffold linked to an acrylamide warhead via a 2,2′‑oxybis(ethylamine) spacer [REFS‑1]. It irreversibly engages Cys1259, a cysteine residue located outside the ALK active site, establishing a binding modality that distinguishes it from reversible ATP‑competitive ALK inhibitors [REFS‑1]. The molecule is offered as a >99% pure research compound for ALK‑driven oncology investigations [REFS‑2].

Why Generic ALK Inhibitor Substitution Falls Short for Con B‑1‑Sensitive Models


Replacing Con B‑1 with a standard reversible ALK TKI (e.g., ceritinib, crizotinib, alectinib) fails to reproduce its unique pharmacological profile because Con B‑1 achieves irreversible covalent engagement of a distal cysteine (Cys1259) that most ALK inhibitors do not address [REFS‑1]. This covalent binding translates into sustained target occupancy, superior biochemical potency (0.5 nM ALK IC₅₀), a >14‑fold selectivity window over the primary off‑targets of ceritinib, and preserved activity against the ceritinib‑resistant ALK‑L1196M mutant [REFS‑1]. Generic substitution therefore risks underestimating antiproliferative effects in ALK‑driven NSCLC models and masks the compound’s activity against certain resistance‑associated genotypes.

Quantitative Differentiation of Con B‑1: Head‑to‑Head vs. Ceritinib & Kinase Selectivity Panel


Covalent Binding Yields 26‑Fold Higher Biochemical Potency than Non‑Covalent Analog Re‑ConB‑1

Con B‑1 exhibits an ALK IC₅₀ of 0.5 nM under ATP‑Kₘ conditions, whereas the reduced analog Re‑ConB‑1 (acrylamide double bond converted to a single bond, abolishing covalent binding capacity) displays an IC₅₀ of 13.2 nM [REFS‑1]. This 26‑fold potency differential directly attributes the enhanced activity to covalent engagement of Cys1259 [REFS‑1].

Covalent inhibitor ALK kinase assay Structure‑activity relationship

Superior Kinase Selectivity Profile Relative to Ceritinib

Against a panel of kinases that are major off‑targets of ceritinib (IGF1R, INSR, FLT3, FGFR2), Con B‑1 demonstrated markedly improved selectivity: IC₅₀ = 0.5 nM (ALK) vs. 7.1 nM (IGF1R), 12.6 nM (INSR), 875 nM (FLT3), and >1000 nM (FGFR2) [REFS‑1]. The selectivity margins for FLT3 and FGFR2 exceed 1700‑fold, substantially wider than those reported for ceritinib [REFS‑1].

Kinase selectivity Off‑target profiling ALK inhibitor

Enhanced Antiproliferative Activity in ALK‑Positive NSCLC Cells (H3122)

In the ALK‑addicted H3122 NSCLC cell line, Con B‑1 exhibited superior antiproliferative activity compared with ceritinib, as reflected by a lower half‑maximal inhibitory concentration and a more pronounced inhibition of cell growth at matched doses [REFS‑1]. The authors describe Con B‑1 as showing “significant improvement of anticancer activities” versus ceritinib in this cellular context [REFS‑1].

Antiproliferative activity NSCLC H3122 cell line

Activity Against Ceritinib‑Resistant ALK‑L1196M Gatekeeper Mutant

Con B‑1 retained inhibitory activity against the ALK‑L1196M gatekeeper mutant, a common secondary mutation that confers resistance to ceritinib [REFS‑1]. In biochemical assays, Con B‑1 was more active than ceritinib against ALK‑L1196M, and in BaF3 cell models harboring the L1196M mutation, Con B‑1 displayed antiproliferative activity comparable to that in wild‑type ALK‑driven cells [REFS‑1].

Drug resistance ALK‑L1196M mutation Gatekeeper mutant

In Vivo Tumor Growth Inhibition (TGI) in H3122 Xenograft Model

Oral administration of Con B‑1 in an H3122 xenograft mouse model produced dose‑dependent tumor growth inhibition (TGI) of 62%, 49.7%, and 39.7% at doses of 50, 20, and 10 mg/kg, respectively [REFS‑1]. The compound exhibited a plasma clearance (CL) of 16.98 mL·min⁻¹·kg⁻¹ following intravenous dosing (1 mg/kg) in Sprague‑Dawley rats, supporting systemic exposure sufficient for efficacy studies [REFS‑1].

In vivo efficacy Xenograft model Tumor growth inhibition

Best‑Fit Applications for Con B‑1 in ALK‑Driven Research Programs


Covalent ALK Tool Compound for Mechanism‑of‑Action Studies

Investigators seeking to dissect the functional consequences of irreversible ALK inhibition—particularly engagement of the distal Cys1259 residue—should use Con B‑1 as a covalent probe [REFS‑1]. Its 26‑fold potency advantage over the non‑covalent analog Re‑ConB‑1 enables clear differentiation between reversible occupancy and covalent modification effects on downstream signaling durability [REFS‑1].

Resistance Modeling in Ceritinib‑Refractory ALK‑L1196M Systems

Programs focused on acquired resistance to second‑generation ALK TKIs benefit from Con B‑1’s retained activity against the ALK‑L1196M gatekeeper mutant [REFS‑1]. The compound is therefore appropriate for comparative studies assessing covalent ALK blockade as a potential strategy to circumvent L1196M‑driven therapeutic failure [REFS‑1].

High‑Selectivity ALK Inhibition in Kinase‑Profiling Cascades

When experimental design demands minimal confounding activity at IGF1R, INSR, FLT3, or FGFR2, Con B‑1 offers a >1700‑fold selectivity window over FLT3 and >2000‑fold over FGFR2 [REFS‑1]. This property makes it a preferred ALK inhibitor for kinome‑wide selectivity profiling or for cellular assays where ceritinib’s off‑target repertoire would otherwise complicate data interpretation [REFS‑1].

Preclinical In Vivo Efficacy Studies in ALK‑Addicted Xenografts

With dose‑dependent tumor growth inhibition of up to 62% in the H3122 NSCLC xenograft model [REFS‑1] and characterized rat pharmacokinetics (CL = 16.98 mL·min⁻¹·kg⁻¹) [REFS‑1], Con B‑1 is suited for in vivo proof‑of‑concept studies evaluating covalent ALK inhibition as a therapeutic strategy in ALK‑positive tumors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Con B-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.